molecular formula C21H25N3O3S B360430 N-[4-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-13-3

N-[4-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B360430
CAS No.: 851718-13-3
M. Wt: 399.5g/mol
InChI Key: HXWJMXJZXCLTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-[4-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

This compound is a complex heterocyclic compound that belongs to the dihydropyrazole sulfonamide family of molecules. The compound exhibits a molecular formula of C₂₁H₂₅N₃O₃S and is catalogued in the PubChem database with the compound identification number 3604867. Structurally, this molecule represents a sophisticated integration of multiple pharmacologically relevant motifs, including a dihydropyrazole ring system, a methanesulfonamide group, and substituted aromatic rings that collectively contribute to its potential biological activity.

The architectural complexity of this compound stems from its multi-ring system that incorporates a 3,4-dihydropyrazol-5-yl core substituted at the 3-position with a 2-methylphenyl group and at the 2-position with a 2-methylpropanoyl moiety. The phenyl ring bearing the methanesulfonamide substituent is connected at the 4-position of the dihydropyrazole ring, creating a molecular framework that positions key functional groups in optimal spatial arrangements for potential protein-ligand interactions. This structural organization reflects the design principles commonly employed in the development of bioactive dihydropyrazole derivatives, where specific substitution patterns are strategically incorporated to enhance selectivity and potency against biological targets.

Research into structurally related dihydropyrazole sulfonamide derivatives has revealed that compounds within this chemical class frequently exhibit significant biological activities, particularly as enzyme inhibitors and anti-inflammatory agents. The presence of both pyrazole and sulfonamide pharmacophores within a single molecule provides multiple sites for molecular recognition and binding interactions with biological macromolecules. The pyrazole nucleus, in particular, has been extensively documented as a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-π stacking interactions with amino acid residues in protein active sites.

The methanesulfonamide functionality present in this compound represents another critical structural element that contributes to its pharmacological profile. Sulfonamide groups are well-established as bioisosteres for carboxylic acid functionalities and are frequently incorporated into drug molecules to enhance binding affinity and selectivity for specific protein targets. The combination of these structural features positions this compound as a compound of considerable interest for detailed pharmacological investigation and potential therapeutic development.

Historical Context and Discovery

The development of dihydropyrazole sulfonamide derivatives as pharmaceutically relevant compounds has evolved through several decades of intensive medicinal chemistry research, with the recognition of pyrazole-containing molecules as valuable therapeutic agents dating back to the early 20th century. The historical trajectory of dihydropyrazole sulfonamide research gained significant momentum following the discovery that pyrazole derivatives could exhibit potent anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes. This foundational understanding led to extensive structure-activity relationship studies that identified the dihydropyrazole core as a particularly effective scaffold for developing enzyme-selective inhibitors.

The emergence of dihydropyrazole sulfonamide derivatives as a distinct chemical class can be traced to systematic investigations into novel anti-inflammatory agents conducted during the 1990s and early 2000s. Researchers recognized that the combination of pyrazole and sulfonamide functionalities within a single molecular framework could provide enhanced selectivity for cyclooxygenase-2 over cyclooxygenase-1, potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs. These early studies established the fundamental design principles that continue to guide the development of new dihydropyrazole sulfonamide compounds today.

Significant advances in the field occurred with the publication of comprehensive structure-activity relationship studies that demonstrated the remarkable potency of certain dihydropyrazole sulfonamide derivatives as cyclooxygenase-2 inhibitors. Research conducted in 2015 revealed that novel dihydropyrazole sulfonamide derivatives could achieve cyclooxygenase-2 inhibition with IC₅₀ values as low as 0.33 μM while maintaining excellent selectivity ratios compared to cyclooxygenase-1. These findings established dihydropyrazole sulfonamides as highly promising candidates for therapeutic development and sparked renewed interest in exploring the full pharmacological potential of this chemical class.

The historical development of dihydropyrazole sulfonamide research has also been significantly influenced by advances in matrix metalloproteinase inhibitor discovery. Studies published in 2015 demonstrated that sulfonamide derivatives containing dihydropyrazole moieties could function as potent inhibitors of matrix metalloproteinase-2 and matrix metalloproteinase-9, with the most active compounds exhibiting IC₅₀ values of 0.21 μM and 1.87 μM, respectively. These discoveries expanded the therapeutic scope of dihydropyrazole sulfonamides beyond anti-inflammatory applications to include potential cancer treatment applications, where matrix metalloproteinase inhibition represents a validated therapeutic strategy.

Contemporary research into dihydropyrazole sulfonamide derivatives has been further enriched by the application of advanced computational modeling techniques and molecular docking studies. These methodological advances have enabled researchers to gain deeper insights into the molecular mechanisms underlying the biological activities of these compounds and to design new derivatives with improved pharmacological properties. The integration of experimental and computational approaches has accelerated the pace of discovery in this field and continues to drive innovation in dihydropyrazole sulfonamide research.

Rationale for Academic Investigation

The scientific rationale for investigating this compound stems from the well-documented pharmacological properties of structurally related compounds and the significant therapeutic potential demonstrated by the broader class of dihydropyrazole sulfonamide derivatives. Extensive research has established that compounds containing both pyrazole and sulfonamide functionalities frequently exhibit multiple modes of biological activity, making them attractive candidates for the development of multi-target therapeutic agents that can address complex disease states through simultaneous modulation of multiple biological pathways.

The compelling evidence for cyclooxygenase-2 inhibitory activity among dihydropyrazole sulfonamide derivatives provides a strong foundation for investigating this specific compound's potential as an anti-inflammatory agent. Research has demonstrated that structurally similar compounds can achieve highly selective cyclooxygenase-2 inhibition with potency comparable to or exceeding that of established therapeutic agents. The selectivity profile observed with these compounds suggests the possibility of developing anti-inflammatory treatments with reduced gastrointestinal toxicity, addressing a significant limitation of current non-steroidal anti-inflammatory drug therapy.

Matrix metalloproteinase inhibition represents another compelling area of investigation for this compound, given the documented ability of related dihydropyrazole sulfonamide derivatives to potently inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes play critical roles in cancer progression, metastasis, and angiogenesis, making their inhibition a validated therapeutic strategy for cancer treatment. The structural similarity between this compound and known matrix metalloproteinase inhibitors suggests significant potential for anticancer activity that warrants thorough investigation.

The antiproliferative activities demonstrated by related pyrazole-4-sulfonamide derivatives against various cancer cell lines provide additional justification for investigating this compound's potential therapeutic applications. Studies have shown that compounds within this chemical class can exhibit potent antiproliferative effects against human tumor cell lines, with some derivatives achieving IC₅₀ values in the submicromolar range. The structure-activity relationships identified in these studies suggest that the specific substitution pattern present in this compound may confer enhanced biological activity compared to simpler analogs.

Recent discoveries regarding the antidiabetic potential of acyl pyrazole sulfonamides further expand the therapeutic scope for investigating this compound. Research published in 2024 demonstrated that sulfonamide-based acyl pyrazoles could function as potent α-glucosidase inhibitors with IC₅₀ values ranging from 1.13 to 28.27 μM, significantly exceeding the potency of the standard drug acarbose. These findings suggest that dihydropyrazole sulfonamide derivatives may represent a novel class of antidiabetic agents, providing additional motivation for comprehensive pharmacological evaluation of this compound.

Scope and Objectives of the Research

The comprehensive investigation of this compound encompasses multiple interconnected research objectives designed to fully characterize the compound's chemical properties, biological activities, and therapeutic potential. The primary scope of this research involves systematic evaluation of the compound's pharmacological profile across multiple biological targets that have been validated through studies of structurally related molecules, with particular emphasis on enzyme inhibition activities that have demonstrated therapeutic relevance in the treatment of inflammatory diseases, cancer, and metabolic disorders.

The initial research objective focuses on establishing the fundamental physicochemical properties of this compound through comprehensive analytical characterization. This includes determination of molecular structure through advanced spectroscopic techniques, evaluation of solubility profiles across physiologically relevant media, and assessment of chemical stability under various conditions. These foundational studies provide essential data for subsequent biological evaluations and inform the development of appropriate formulation strategies for in vitro and in vivo testing protocols.

Enzyme inhibition studies represent a central component of the research scope, with specific emphasis on evaluating the compound's activity against cyclooxygenase-1 and cyclooxygenase-2 enzymes. Given the documented selectivity of related dihydropyrazole sulfonamide derivatives for cyclooxygenase-2 inhibition, these studies aim to determine whether this compound exhibits similar selectivity profiles and potency levels. Comparative analysis with established cyclooxygenase-2 inhibitors will provide context for evaluating the compound's potential therapeutic advantages and limitations.

Matrix metalloproteinase inhibition studies constitute another critical research objective, building upon the established activities of structurally related compounds against matrix metalloproteinase-2 and matrix metalloproteinase-9. These investigations will employ both enzymatic assays and cellular models to assess the compound's ability to inhibit matrix metalloproteinase activity and its potential impact on cancer cell invasion and metastasis. Molecular docking studies will complement experimental investigations by providing insights into the binding interactions responsible for any observed inhibitory activities.

Antiproliferative activity evaluation across multiple cancer cell lines represents an essential component of the research scope, designed to assess the compound's potential as an anticancer agent. Based on the documented activities of related pyrazole-4-sulfonamide derivatives, these studies will examine the compound's effects on cell viability, proliferation, and apoptosis induction across representative tumor cell lines. Structure-activity relationship analysis will be conducted to identify the molecular features responsible for any observed antiproliferative effects and to guide future optimization efforts.

The research scope also includes investigation of potential antidiabetic activities through α-glucosidase inhibition assays, motivated by recent discoveries regarding the potent enzyme inhibitory activities of related acyl pyrazole sulfonamides. These studies will evaluate the compound's ability to inhibit α-glucosidase enzyme activity and assess its potential for glucose metabolism modulation. Comparative analysis with established antidiabetic agents will provide context for evaluating the compound's therapeutic potential in diabetes management.

Molecular modeling and computational studies represent an integral component of the research objectives, designed to provide mechanistic insights into the compound's biological activities and to guide future structural optimization efforts. Advanced molecular docking simulations will be employed to predict binding interactions with target proteins, while molecular dynamics studies will assess the stability and dynamics of protein-ligand complexes. These computational investigations will complement experimental studies and provide a foundation for rational drug design efforts.

Table 1.1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₂₁H₂₅N₃O₃S
Molecular Weight 399.51 g/mol
PubChem CID 3604867
Structural Class Dihydropyrazole Sulfonamide
Core Pharmacophores Pyrazole, Sulfonamide
Substitution Pattern 2-methylphenyl, 2-methylpropanoyl

Table 1.2: Comparative Biological Activities of Related Dihydropyrazole Sulfonamide Derivatives

Compound Type Target Enzyme IC₅₀ Value Selectivity Index Reference
Dihydropyrazole sulfonamide derivative 48 Cyclooxygenase-2 0.33 μM 207.5
Dihydropyrazole sulfonamide derivative 48 Cyclooxygenase-1 68.49 μM -
Sulfonamide derivative 3i Matrix metalloproteinase-2 0.21 μM -
Sulfonamide derivative 3i Matrix metalloproteinase-9 1.87 μM -
Compound 4b SW620 cells (antiproliferative) 0.86 μM -
Acyl pyrazole sulfonamide 5a α-glucosidase 1.13 μM -

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(18-8-6-5-7-15(18)3)13-19(22-24)16-9-11-17(12-10-16)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWJMXJZXCLTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H30N3O4S\text{C}_{23}\text{H}_{30}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a methanesulfonamide group and a pyrazole moiety, which are crucial for its biological activity.

Pharmacological Activities

1. Anti-inflammatory Activity

Numerous studies have documented the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Research involving similar pyrazole derivatives revealed potent activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. For example, a series of pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 40 µg/mL against different microbial strains . The molecular docking studies suggested that these compounds inhibit glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis .

3. Antitumor Activity

Antitumor properties have been attributed to pyrazole derivatives through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. A notable study highlighted that a related compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity . The structural modifications in the pyrazole nucleus appear to enhance its interaction with cancer cell targets.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers synthesized several pyrazole derivatives and tested their anti-inflammatory effects on cultured macrophages. The results showed that compounds with similar structures to this compound significantly reduced the release of inflammatory mediators by up to 90% at optimal concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of pyrazole derivatives were screened against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that some derivatives had MICs comparable to traditional antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections .

Summary of Biological Activities

Activity Type Efficacy Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialMICs from 6.25 µg/mL against various bacteria
AntitumorIC50 of 0.08 µM against MCF-7 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrazole-sulfonamide derivatives. Below is a detailed comparison based on substituents, activity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Application Reference
N-[4-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 3,4-dihydropyrazole - 2-methylpropanoyl, 2-methylphenyl, methanesulfonamide Not explicitly stated (structural analog of antiviral candidates)
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 4,5-dihydro-1H-pyrazole - Benzoyl, 2-ethoxyphenyl, methanesulfonamide Antiviral (docking score: data not provided)
N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 3,4-dihydropyrazole - Benzoyl, 2-ethoxyphenyl, methanesulfonamide Antiviral (docking score: data not provided)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) 1,2,4-triazole - Difluoromethyl, dichlorophenyl, methanesulfonamide Herbicide (pesticide)

Key Observations:

Unlike sulfentrazone (a triazole-based herbicide), the target compound retains a dihydropyrazole core, which is more commonly associated with medicinal chemistry applications .

Sulfentrazone’s use as a pesticide highlights the versatility of sulfonamide derivatives but underscores the importance of core heterocycle selection (triazole vs. pyrazole) for specific applications .

Pharmacokinetic Considerations: The methanesulfonamide group enhances water solubility and metabolic stability compared to non-sulfonamide pyrazole derivatives. The 2-methylphenyl substituent may improve membrane permeability relative to polar groups like ethoxy or benzoyl .

Research Findings and Gaps

  • Antiviral Potential: Docking studies of structurally related compounds suggest interactions with viral polymerases or proteases, though experimental validation for the target compound is lacking .
  • Synthetic Feasibility : The synthesis of similar pyrazole-sulfonamides often involves multi-step protocols (e.g., hydrazine reflux, coupling reactions) as outlined in , which could be adapted for this compound .
  • Toxicity and Selectivity: No data exists on off-target effects or cytotoxicity, a critical gap for therapeutic development.

Preparation Methods

Claisen-Schmidt Condensation

A substituted acetophenone (e.g., 2-methylpropiophenone) reacts with 4-nitrobenzaldehyde under basic conditions to form the chalcone backbone. For instance, potassium hydroxide in ethanol facilitates the elimination of water, yielding the α,β-unsaturated ketone.

Reaction Conditions

  • Solvent: Ethanol (20–30 mL/g substrate)

  • Base: 40% KOH (1.2 equiv)

  • Temperature: Reflux (78°C) for 6–8 hours

  • Yield: 70–85%

Functional Group Modifications

The nitro group at the para position of the chalcone’s aryl ring is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. This generates the aniline intermediate required for subsequent sulfonylation.

Dihydropyrazole Formation via Cyclization

The chalcone intermediate undergoes cyclization with hydrazine derivatives to form the dihydropyrazole ring. Two approaches are prevalent:

Hydrazine Hydrochloride Method

Hydrazine hydrate (1.2 equiv) reacts with the chalcone in refluxing ethanol, forming the dihydropyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the chalcone’s β-carbon, followed by cyclodehydration.

Optimized Conditions

  • Solvent: Ethanol (15–20 vol)

  • Temperature: Reflux (78°C) for 4–6 hours

  • Yield: 65–80%

Substituted Hydrazine Derivatives

For compounds requiring specific N-substituents, monosubstituted hydrazines (e.g., methylhydrazine) are used. However, the target compound’s dihydropyrazole lacks N-substituents, favoring the use of hydrazine hydrate.

Methanesulfonamide Incorporation

The aniline intermediate undergoes sulfonation to introduce the methanesulfonamide group. Two methods are employed:

Direct Sulfonation with Methanesulfonyl Chloride

The aniline reacts with methanesulfonyl chloride (1.5 equiv) in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide.

Reaction Setup

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Pyridine (2.0 equiv)

  • Temperature: 0°C to room temperature, 2–4 hours

  • Yield: 75–90%

One-Pot Decarboxylative Sulfonylation

Aryl carboxylic acids are converted to sulfonyl chlorides via decarboxylative chlorosulfonylation, followed by amine coupling. While this method is less common for anilines, it offers advantages in scalability and purity.

Spectroscopic Characterization and Validation

The final product is validated using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 4.30–3.90 ppm (CH₂ of dihydropyrazole), δ 5.85–4.24 ppm (CH of dihydropyrazole), and δ 2.54–2.23 ppm (N-acetyl methyl).

  • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (isobutyryl group) and aromatic carbons at δ 120–140 ppm.

Infrared (IR) Spectroscopy

  • Peaks at 3250–3300 cm⁻¹ (N–H stretch), 1650–1670 cm⁻¹ (C=O), and 1550–1570 cm⁻¹ (C–N).

Mass Spectrometry

  • Molecular ion peak matching the exact mass (e.g., m/z 453.2 for C₂₃H₂₇N₃O₃S).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Claisen-Schmidt + HydrazineChalcone formation → Cyclization70–80≥95High selectivity, scalableMulti-step, moderate yields
One-Pot SulfonylationDecarboxylative sulfonylation65–75≥90Fewer steps, efficientRequires specialized reagents

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of substituents on the dihydropyrazole ring is controlled by the chalcone’s electronic properties. Electron-donating groups (e.g., methoxy) direct cyclization to the para position.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Catalysts like tetrabutylammonium bromide improve cyclization efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.